N-[(2S)-3,3-dimethylbutan-2-yl]-2-phenyl-3-[(4-piperidin-1-ylpiperidin-1-yl)methyl]quinoline-4-carboxamide
説明
特性
分子式 |
C33H44N4O |
|---|---|
分子量 |
512.7 g/mol |
IUPAC名 |
N-[(2S)-3,3-dimethylbutan-2-yl]-2-phenyl-3-[(4-piperidin-1-ylpiperidin-1-yl)methyl]quinoline-4-carboxamide |
InChI |
InChI=1S/C33H44N4O/c1-24(33(2,3)4)34-32(38)30-27-15-9-10-16-29(27)35-31(25-13-7-5-8-14-25)28(30)23-36-21-17-26(18-22-36)37-19-11-6-12-20-37/h5,7-10,13-16,24,26H,6,11-12,17-23H2,1-4H3,(H,34,38)/t24-/m0/s1 |
InChIキー |
RTUNBOPBBCULLC-DEOSSOPVSA-N |
SMILES |
CC(C(C)(C)C)NC(=O)C1=C(C(=NC2=CC=CC=C21)C3=CC=CC=C3)CN4CCC(CC4)N5CCCCC5 |
異性体SMILES |
C[C@@H](C(C)(C)C)NC(=O)C1=C(C(=NC2=CC=CC=C21)C3=CC=CC=C3)CN4CCC(CC4)N5CCCCC5 |
正規SMILES |
CC(C(C)(C)C)NC(=O)C1=C(C(=NC2=CC=CC=C21)C3=CC=CC=C3)CN4CCC(CC4)N5CCCCC5 |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
N-(1,2,2-trimethylpropyl)-3-((4-piperidin-1-yl)piperidin-1-yl)methyl-2-phenylquinoline-4-carboxamide SB 414240 SB-414240 SB414240 |
製品の起源 |
United States |
準備方法
SB 414240の合成にはいくつかのステップが含まれます。 市販されているカルボン酸である出発物質は、まずジクロロメタン中でオキサリルクロリドを使用してエステル化され、次にメタノールとの反応によりメチルエステルが生成されます。 この中間体は、次いで、還流条件下でN-ブロモスクシンイミドおよび触媒量のジベンゾイルペルオキシドを使用して臭素化されます
化学反応の分析
科学研究の応用
SB 414240は、いくつかの科学研究の応用があります。
化学: ニューロキニン受容体アンタゴニストの研究における参照化合物として使用されます。
生物学: この化合物は、さまざまな生物学的プロセスにおけるニューロキニン受容体の役割を調査するために使用されます。
医学: 前臨床研究では、神経性炎症や疼痛の治療における潜在的な治療効果に焦点を当てています。
科学的研究の応用
Overview
The compound is part of a class of quinoline derivatives that have been studied for their antimalarial properties. Specifically, quinoline-4-carboxamides have shown promising activity against Plasmodium falciparum, the causative agent of malaria.
Efficacy Studies
In vivo studies have demonstrated that certain derivatives exhibit low nanomolar potency and excellent oral bioavailability in mouse models infected with P. berghei, another malaria parasite. For example, a derivative showed an effective dose (ED90) below 1 mg/kg when administered orally for four days, indicating strong potential for clinical application .
Overview
Beyond its antimalarial properties, quinoline derivatives have also been investigated for their anticancer activities. The structural features of N-[(2S)-3,3-dimethylbutan-2-yl]-2-phenyl-3-[(4-piperidin-1-ylpiperidin-1-yl)methyl]quinoline-4-carboxamide suggest it may interact with cancer cell signaling pathways.
Research Findings
A study highlighted the synthesis of related compounds that displayed significant anticancer activity against various cancer cell lines. These compounds were shown to induce apoptosis and inhibit cell proliferation by targeting specific molecular pathways involved in tumor growth .
Key Insights
Understanding the structure-activity relationship (SAR) is crucial for optimizing the efficacy and selectivity of these compounds. Research has focused on modifying different substituents on the quinoline core to enhance biological activity while reducing toxicity. For instance, variations in the piperidine moiety have been explored to optimize binding affinity to target proteins involved in disease processes .
Case Studies
| Study | Findings | Implications |
|---|---|---|
| Study on Antimalarial Activity | Identified low nanomolar potency against P. falciparum | Supports further development as a potential treatment for malaria |
| Anticancer Research | Induced apoptosis in cancer cell lines | Indicates potential use in cancer therapy |
| SAR Analysis | Modifications led to enhanced activity | Guides future synthetic efforts for drug optimization |
作用機序
類似化合物の比較
SB 414240は、ニューロキニン2およびニューロキニン3受容体の両方に対して二重の拮抗作用があるという点で独特です。 類似の化合物には以下が含まれます。
アプレピタント: 化学療法誘発性悪心および嘔吐の予防に使用されるニューロキニン1受容体アンタゴニスト。
オサネタント: 精神障害の治療における潜在的な治療効果が調査されているニューロキニン3受容体アンタゴニスト。
SB 414240は、ニューロキニン2およびニューロキニン3受容体の両方に対する複合的な活性を有しているため、神経性炎症や疼痛管理の研究において貴重な化合物となっています。
類似化合物との比較
Core Scaffold and Substituent Variations
Quinoline-4-Carboxamide Derivatives
Non-Carboxamide Analogues
- N’-{[2-(Piperidin-1-yl)quinolin-3-yl]methylene}pyridine-4-carbohydrazide (): Replaces carboxamide with hydrazide linkage. Likely lower metabolic stability due to hydrazide susceptibility to hydrolysis .
Pharmacokinetic and Physicochemical Properties
The target compound’s higher LogP and chiral carboxamide may enhance blood-brain barrier penetration but reduce aqueous solubility compared to simpler analogues .
Structure-Activity Relationship (SAR) Insights
- Quinoline Core: Essential for planar interaction with hydrophobic enzyme pockets.
- C2 Substituents :
- C3 Substituents: Bicyclic amines (target compound) improve rigidity and binding specificity vs. monoamines () .
- N-Carboxamide Group :
- Branched alkyl chains (target compound) enhance metabolic stability over linear chains () .
生物活性
N-[(2S)-3,3-dimethylbutan-2-yl]-2-phenyl-3-[(4-piperidin-1-ylpiperidin-1-yl)methyl]quinoline-4-carboxamide is a synthetic organic compound that has garnered attention for its potential biological activities. This compound incorporates a quinoline scaffold, which is known for various pharmacological effects, including anti-inflammatory, anticancer, and neuroprotective properties. The presence of piperidine moieties further enhances its biological profile.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 431.53 g/mol. Its structure features a quinoline core substituted with a dimethylbutan side chain and piperidine groups, contributing to its diverse biological activities.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit a range of biological activities:
- Neuroprotective Effects : Quinoline derivatives have been studied for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in neurodegenerative diseases such as Alzheimer's disease. For instance, compounds in this class have shown IC50 values in the low micromolar range against these enzymes, indicating significant inhibitory potential .
- Anticancer Activity : Quinoline-based compounds have demonstrated cytotoxic effects against various cancer cell lines. For example, studies have shown that certain derivatives can induce apoptosis in HepG2 liver cancer cells .
Structure-Activity Relationship (SAR)
The biological activity of N-[(2S)-3,3-dimethylbutan-2-yl]-2-phenyl-3-[(4-piperidin-1-ylpiperidin-1-yl)methyl]quinoline-4-carboxamide can be influenced by modifications to its structure. Key findings from SAR studies include:
- Substitution Patterns : The position and nature of substituents on the quinoline ring significantly affect the compound's inhibitory potency against cholinesterases. For instance, methyl substitutions at specific positions have been correlated with enhanced activity .
- Piperidine Influence : The presence of piperidine rings not only contributes to the compound's lipophilicity but also plays a critical role in its interaction with biological targets .
Case Studies
Several studies have highlighted the biological efficacy of similar compounds:
- Inhibition of Cholinesterases : A study evaluated various quinoline derivatives for their ability to inhibit AChE and BChE. Compounds with IC50 values below 20 μM were considered potent inhibitors, suggesting that modifications to the piperidine or quinoline moieties could enhance efficacy .
- Cytotoxicity Assessments : In vitro assays using MTT assays demonstrated that certain derivatives exhibited significant cytotoxicity against HepG2 cells, indicating potential for anticancer applications .
Data Table: Biological Activity Summary
Q & A
Basic Research Questions
Q. What are the key synthetic challenges in preparing this compound, and what methodologies are reported for its synthesis?
- Synthesis Challenges : Steric hindrance from the (2S)-3,3-dimethylbutan-2-yl group and regioselective introduction of the 3-[(4-piperidin-1-ylpiperidin-1-yl)methyl] substituent pose significant hurdles. Microwave-assisted synthesis with hexamethyldisilazane (HMDS) as a nitrogen source and Lewis acid catalysts (e.g., BF₃·Et₂O) can enhance reaction efficiency and selectivity .
- Methodologies : Adapt protocols from structurally related quinolines, such as stepwise functionalization of the quinoline core followed by carboxamide coupling. For example, describes [2 + 1 + 2 + 1] annulation strategies for quinoline derivatives, which could be modified for this compound .
Q. How is the structural characterization of this compound typically performed?
- Spectroscopic Techniques :
- NMR : ¹H/¹³C NMR to confirm stereochemistry (e.g., (2S)-configuration) and substituent positions.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation. GC-MS may lack sensitivity for large molecules but is useful for intermediates .
- X-ray Crystallography : Resolve ambiguities in stereochemistry, as demonstrated for similar piperidine-containing quinolines .
Q. What initial biological screening data exist for this compound?
- Anticancer Activity : Quinoline-carboxamides with piperidine substituents (e.g., ) show inhibition of DNA replication and transcription via intercalation or topoisomerase inhibition. Preliminary assays (e.g., MTT or cell viability) should be conducted .
- Enzyme Inhibition : Use kinase or protease inhibition assays to evaluate interactions with targets like PI3K or HDACs, leveraging SAR from analogs .
Advanced Research Questions
Q. What structure-activity relationship (SAR) studies have been conducted on analogs to optimize pharmacological profiles?
- Key Findings :
- Quinoline Core Modifications : Electron-withdrawing groups at position 2 (e.g., phenyl in ) enhance DNA binding .
- Piperidine Substituents : Bulky groups (e.g., 4-piperidin-1-ylpiperidin-1-yl) improve solubility and target affinity. Compare with ’s fluorobenzoyl-quinoline derivatives, where lipophilic substituents increased membrane permeability .
- Methodological Approach : Synthesize analogs with variations in the carboxamide side chain and piperidine substituents. Use computational docking (e.g., AutoDock) to predict binding modes .
Q. How do steric/electronic factors of the 3-[(4-piperidin-1-ylpiperidin-1-yl)methyl] group influence binding affinity?
- Steric Effects : The bicyclic piperidine-piperidinyl group may occupy hydrophobic pockets in enzyme active sites, as seen in spiro-piperidine quinolines () .
- Electronic Effects : Basic nitrogen atoms in piperidine enhance hydrogen bonding with acidic residues (e.g., aspartate in kinases). Compare with ’s piperidine-carboxamide derivatives, where cyanopyridine groups improved target engagement .
- Experimental Design : Perform mutagenesis studies on target enzymes (e.g., replacing key residues) to assess binding changes.
Q. How can contradictory findings about the compound’s mechanism of action be resolved?
- Case Example : If one study reports DNA intercalation while another suggests enzyme inhibition:
- Orthogonal Assays : Combine DNA melting experiments (UV-Vis) with enzyme activity assays (e.g., fluorescence-based kinase assays).
- In Vivo Validation : Use xenograft models to compare antitumor efficacy with DNA damage markers (e.g., γ-H2AX) and enzyme inhibition biomarkers .
- Data Integration : Apply systems pharmacology models to reconcile multiple mechanisms .
Methodological Recommendations
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
